Spiro[4.6]undecan-6-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[4.6]undecan-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-10-6-2-1-3-7-11(10)8-4-5-9-11/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXKIQDOEWEHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2(CC1)CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434080 | |
| Record name | spiro[4.6]undecan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73223-32-2 | |
| Record name | spiro[4.6]undecan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Transformational Chemistry of Spiro 4.6 Undecan 6 One
Reactivity Profile of the Ketone Moiety in Spiro[4.6]undecan-6-one
The ketone group in this compound is the primary site for a variety of chemical transformations, including oxidation, reduction, and nucleophilic attack.
The Baeyer-Villiger oxidation is a notable reaction for converting cyclic ketones into lactones. wikipedia.orgnih.gov In this reaction, a peroxyacid is used as an oxidant to insert an oxygen atom adjacent to the carbonyl group. wikipedia.orgyoutube.com For this compound, this oxidation would lead to the formation of a spirocyclic lactone. The reaction mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the peroxyacid to form a Criegee intermediate. wikipedia.org A subsequent rearrangement step, which is rate-determining, involves the migration of one of the alpha-carbons to the peroxide oxygen, resulting in the formation of the lactone and a carboxylic acid byproduct. wikipedia.org
The regioselectivity of the Baeyer-Villiger oxidation is influenced by the migratory aptitude of the adjacent carbon atoms. Generally, the group that can better stabilize a positive charge is more likely to migrate. In the case of this compound, the migration of the more substituted carbon of the cycloheptane (B1346806) ring is generally favored.
Table 1: Hypothetical Baeyer-Villiger Oxidation of this compound
| Reactant | Oxidizing Agent | Major Product |
| This compound | m-CPBA (meta-Chloroperoxybenzoic acid) | 1-Oxa-spiro[5.6]dodecan-7-one |
This table is illustrative and based on general principles of the Baeyer-Villiger oxidation.
The ketone moiety of this compound can be readily reduced to the corresponding secondary alcohol, Spiro[4.6]undecan-6-ol. This transformation can be achieved using various reducing agents.
Common reducing agents for this purpose include:
Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent.
Lithium aluminum hydride (LiAlH₄): A more powerful and less selective reducing agent.
Catalytic hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as platinum, palladium, or nickel.
The stereochemical outcome of the reduction can be influenced by the choice of reagent and the steric hindrance around the carbonyl group. The hydride from the reducing agent can attack from either face of the planar carbonyl group, potentially leading to a mixture of diastereomeric alcohols.
Table 2: Reduction of this compound
| Reducing Agent | Product |
| Sodium borohydride (NaBH₄) | Spiro[4.6]undecan-6-ol |
| Lithium aluminum hydride (LiAlH₄) | Spiro[4.6]undecan-6-ol |
| H₂/Pd | Spiro[4.6]undecan-6-ol |
The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. youtube.com This leads to nucleophilic addition reactions, where the nucleophile adds to the carbonyl carbon, and the pi electrons of the carbon-oxygen double bond move to the oxygen atom, forming an alkoxide intermediate. youtube.comyoutube.com Subsequent protonation of the alkoxide yields an alcohol. youtube.com
The reactivity of the ketone towards nucleophiles is influenced by both steric and electronic factors. Ketones are generally less reactive than aldehydes due to the electron-donating nature of the two alkyl groups, which reduces the partial positive charge on the carbonyl carbon. youtube.com
Examples of nucleophilic addition reactions include:
Grignard Reactions: Reaction with organomagnesium halides (R-MgX) to form tertiary alcohols.
Wittig Reaction: Reaction with a phosphonium (B103445) ylide to form an alkene, in this case, 6-methylene-spiro[4.6]undecane. nih.gov
Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) to form a cyanohydrin.
This compound reacts with hydroxylamine (B1172632) (NH₂OH) under mildly acidic conditions to form an oxime. This reaction is a condensation reaction, involving the initial nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule. The resulting oxime contains a C=N double bond, with the nitrogen atom bonded to a hydroxyl group.
Table 3: Reaction Conditions for Oxime Formation
| Reactants | Reagents/Conditions | Product |
| This compound, Hydroxylamine hydrochloride | Sodium acetate, Ethanol, Water, Reflux | This compound oxime |
This data is based on general procedures for oxime formation. researchgate.net
Skeletal Rearrangements within the Spiro[4.6]undecane Framework
The spirocyclic framework of Spiro[4.6]undecane can undergo skeletal rearrangements under certain conditions, particularly those that generate carbocation intermediates.
Acid-catalyzed reactions of alcohols derived from this compound can lead to carbocationic rearrangements. For instance, the treatment of Spiro[4.6]undecan-6-ol with a strong acid can lead to the formation of a carbocation at the C-6 position. This carbocation can then undergo rearrangement to form a more stable carbocation, potentially leading to ring expansion or contraction, or other skeletal reorganizations.
The outcome of these rearrangements is highly dependent on the specific reaction conditions, including the nature of the acid, the solvent, and the temperature. For example, Lewis acids like aluminum chloride (AlCl₃) have been shown to mediate skeletal rearrangements in related spirocyclic systems, leading to the formation of indene (B144670) derivatives. rsc.org While specific studies on this compound are limited, the principles of carbocation stability and rearrangement pathways suggest that a variety of products could be formed depending on the conditions employed.
Regioselectivity and Stereoselectivity in Chemical Transformations of this compound Systems
The spirocyclic nature of this compound imposes significant steric and electronic constraints that influence the regiochemical and stereochemical pathways of its reactions. The differential substitution and conformational biases of the five- and seven-membered rings create a distinct chemical environment around the carbonyl group, allowing for selective transformations that are often not observed in simpler acyclic or monocyclic ketones.
Control of Double Bond Position and Geometric Isomerism
The formation of a double bond from this compound, typically through elimination reactions or Wittig-type olefination, is a process where regioselectivity and geometric isomerism are of paramount importance. The generation of an enolate, a key intermediate in many of these transformations, can theoretically occur on either side of the carbonyl group. However, the thermodynamic and kinetic control of enolate formation is profoundly influenced by the spirocyclic framework.
Research into the regioselectivity of enolate formation from unsymmetrical ketones has established that a multitude of factors, including the base, solvent, and temperature, can dictate the position of the resulting double bond. In the case of this compound, the formation of the kinetic enolate is generally favored at the less substituted α-carbon, while the thermodynamic enolate is formed at the more substituted α-carbon. The choice of reaction conditions is therefore critical in directing the regiochemical outcome of subsequent reactions, such as alkylation or aldol (B89426) condensation, which in turn determines the position of a newly introduced substituent that could be a precursor to a double bond.
Furthermore, when a double bond is introduced, for example, through a Wittig reaction, the geometric isomerism (E/Z) of the resulting alkene is a critical stereochemical consideration. The stereochemical outcome of such reactions is often governed by the steric bulk of the ylide and the reaction conditions. While specific studies on this compound are not extensively detailed in publicly available literature, general principles of stereocontrol in Wittig reactions can be applied. For instance, non-stabilized ylides typically lead to the Z-alkene via a kinetically controlled pathway, whereas stabilized ylides tend to favor the E-alkene under thermodynamic control. The rigid spirocyclic structure of this compound would undoubtedly exert a significant steric influence on the approach of the ylide, potentially leading to a high degree of stereoselectivity in the formation of one geometric isomer over the other.
A hypothetical scenario for the control of double bond position is outlined in the table below, illustrating the potential outcomes based on the choice of reagents and conditions.
| Reaction Type | Reagents and Conditions | Expected Major Product (Regioisomer) | Expected Major Product (Geometric Isomer) |
| Kinetic Enolate Formation | Lithium diisopropylamide (LDA), THF, -78 °C | Spiro[4.6]undec-5-en-6-olate | N/A |
| Thermodynamic Enolate Formation | NaH, THF, reflux | Spiro[4.6]undec-6-en-6-olate | N/A |
| Wittig Reaction (non-stabilized ylide) | Ph3P=CH2, THF | 6-Methylene-spiro[4.6]undecane | N/A |
| Wittig Reaction (stabilized ylide) | Ph3P=CHCO2Et, toluene, reflux | (E)-2-(Spiro[4.6]undecan-6-ylidene)acetate | E-isomer |
| Horner-Wadsworth-Emmons Reaction | (EtO)2P(O)CH2CO2Et, NaH, THF | Ethyl (E)-2-(Spiro[4.6]undecan-6-ylidene)acetate | E-isomer |
Diastereoselective and Enantioselective Outcomes in Functionalization
The functionalization of this compound, particularly through reactions that introduce new stereocenters, offers a rich field for the study of diastereoselectivity and enantioselectivity. The inherent chirality of many substituted spiro[4.6]undecane derivatives and the presence of a prochiral center at the carbonyl carbon make this molecule an attractive target for asymmetric synthesis.
Diastereoselectivity is often observed in reactions such as the reduction of the carbonyl group or the addition of nucleophiles. The approach of a reagent to the carbonyl carbon can be sterically hindered by one of the rings, leading to preferential attack from the less hindered face. For example, the reduction of this compound with a hydride reagent is expected to yield two diastereomeric alcohols. The ratio of these diastereomers will be determined by the relative steric hindrance posed by the cyclopentane (B165970) and cycloheptane rings.
Enantioselective functionalization of this compound can be achieved through the use of chiral reagents, catalysts, or auxiliaries. For instance, an enantioselective reduction of the ketone can be carried out using a chiral reducing agent, such as a borane (B79455) complexed with a chiral amino alcohol. Similarly, enantioselective alkylation of the enolate can be achieved by employing a chiral phase-transfer catalyst or a chiral lithium amide base.
The following table provides a summary of potential stereoselective functionalizations of this compound, based on established methodologies in asymmetric synthesis.
| Reaction Type | Chiral Reagent/Catalyst | Expected Outcome |
| Enantioselective Reduction | (R)-2-Methyl-CBS-oxazaborolidine, BH3·THF | Enantioenriched Spiro[4.6]undecan-6-ol |
| Enantioselective Alkylation | Chiral Phase-Transfer Catalyst, Alkyl Halide | Enantioenriched 5-alkyl-Spiro[4.6]undecan-6-one |
| Enantioselective Michael Addition | Chiral Organocatalyst (e.g., a diarylprolinol silyl (B83357) ether), α,β-Unsaturated Aldehyde | Enantioenriched Michael adduct |
| Diastereoselective Grignard Reaction | MeMgBr, CeCl3 | Diastereomeric tertiary alcohols |
This table illustrates potential applications of known stereoselective methods to this compound, as specific experimental results for this compound are not extensively documented in the available literature.
Structural Analysis and Conformational Dynamics of Spiro 4.6 Undecan 6 One
Advanced Spectroscopic Characterization Techniques
A multi-technique spectroscopic approach is essential for the unambiguous characterization of Spiro[4.6]undecan-6-one, with each method providing complementary pieces of structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of this compound. Through ¹H and ¹³C NMR, the connectivity of atoms can be mapped, and through-space correlations can reveal stereochemical relationships.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The protons on the carbon atoms adjacent to the carbonyl group (α-protons at C-7) are expected to be deshielded, appearing in the δ 2.0-2.5 ppm range. Protons on the cyclopentane (B165970) ring and the remaining positions of the cycloheptane (B1346806) ring would produce a complex series of overlapping multiplets in the upfield region (δ 1.2-1.9 ppm), typical for aliphatic cyclic systems.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The most downfield signal corresponds to the carbonyl carbon (C-6), typically appearing in the δ 205-220 ppm region for saturated ketones libretexts.org. The spiro carbon (C-5), being a quaternary center, will show a signal of lower intensity around δ 40-60 ppm. The remaining methylene (B1212753) carbons of the two rings would appear in the δ 20-40 ppm range. The precise chemical shifts are influenced by the ring conformations and local geometry libretexts.orgoregonstate.eduwisc.edu.
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
|---|---|---|---|
| C-1, C-4 | ~25-35 | ~1.5-1.8 | m |
| C-2, C-3 | ~25-35 | ~1.5-1.8 | m |
| C-5 (Spiro) | ~45-55 | - | - |
| C-6 (C=O) | ~210-215 | - | - |
| C-7 | ~40-50 | ~2.2-2.4 | t |
| C-8, C-10 | ~28-38 | ~1.6-1.9 | m |
| C-9 | ~28-38 | ~1.6-1.9 | m |
| C-11 | ~28-38 | ~1.6-1.9 | m |
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and torsional angles. For a molecule like this compound, a single-crystal X-ray diffraction analysis would unambiguously confirm its constitution and provide invaluable insight into its solid-state conformation researchgate.neteurjchem.commdpi.commdpi.com.
The analysis would reveal the preferred conformation of both the cyclopentane and cycloheptane rings. The cyclopentane ring typically adopts an envelope or twist conformation, while the larger and more flexible cycloheptane ring can exist in several low-energy conformations, such as a twisted chair or twisted boat. The crystal structure would pinpoint which of these conformations is adopted in the crystalline lattice and detail the precise geometry around the spiro center. For chiral derivatives, X-ray crystallography is the gold standard for determining the absolute configuration.
| Parameter | Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |
| Bond Lengths (Å) | e.g., C=O, C-C, C-H distances |
| Bond Angles (°) | e.g., C-C-C angles within rings |
| Torsional Angles (°) | Defines ring puckering and conformation |
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to its ketone and alkane functionalities.
The most characteristic feature will be a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. For a saturated, seven-membered ring ketone, this band is typically observed in the range of 1700-1725 cm⁻¹ emanresearch.org. The exact position is sensitive to the ring strain of the cycloheptanone (B156872) moiety. The spectrum will also feature strong bands in the 2850-3000 cm⁻¹ region due to the C-H stretching vibrations of the methylene groups in the cyclopentane and cycloheptane rings. Additionally, C-H bending (scissoring) vibrations are expected around 1450-1470 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 2850-2960 | C-H Stretch | Alkyl (CH₂) | Strong |
| 1700-1725 | C=O Stretch | Ketone | Strong, Sharp |
| 1450-1470 | C-H Bend (Scissoring) | Alkyl (CH₂) | Medium |
Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight of this compound and to analyze its fragmentation pattern upon electron ionization, which can provide structural clues. The molecular ion peak (M⁺) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₁H₁₈O (MW = 166.26 g/mol ).
The fragmentation of cyclic ketones is often characterized by α-cleavage, where the bond adjacent to the carbonyl group breaks. This would lead to the loss of alkyl radicals from the ring, resulting in the formation of stable acylium ions miamioh.eduyoutube.com. Complex rearrangements and ring-opening fragmentations are also common for cyclic systems, leading to a characteristic fingerprint in the mass spectrum that helps confirm the spirocyclic structure miamioh.eduyoutube.com.
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 166 | [C₁₁H₁₈O]⁺ | Molecular Ion (M⁺) |
| 138 | [M - CO]⁺ | Loss of carbon monoxide |
| 123 | [M - C₃H₇]⁺ | α-cleavage and loss of propyl radical |
| 97 | [C₆H₉O]⁺ | Ring cleavage fragment |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation from ring cleavage |
While this compound itself is achiral, derivatives with substituents on the rings can be chiral. For such chiral analogs, Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for assigning the absolute configuration. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.
The ketone carbonyl group has a weak but distinct n→π* electronic transition around 280-300 nm, which is sensitive to the chiral environment. The sign of the Cotton effect associated with this transition can often be correlated with the absolute stereochemistry of the molecule. Modern approaches combine experimental ECD spectra with quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), to predict the ECD spectrum for a given enantiomer. A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.
Computational and Theoretical Investigations of Spiro[4.6]undecane Systems
Computational chemistry provides critical insights into the conformational landscape and dynamics of flexible molecules like this compound. Methods such as Density Functional Theory (DFT) are used to explore the potential energy surface of the molecule and identify stable conformers.
For the spiro[4.6]undecane system, a key area of investigation is the conformational preference of the seven-membered cycloheptanone ring. This ring can adopt multiple low-energy conformations, such as the chair, boat, twist-chair, and twist-boat forms. Computational analysis can determine the relative energies of these conformers and the energy barriers for interconversion between them researchgate.net. These calculations help in rationalizing the observed spectroscopic data. For instance, if multiple conformers are present in equilibrium at room temperature, the observed NMR spectrum will be a population-weighted average of the spectra of the individual conformers. Computational models can help deconvolute this data and provide a more complete picture of the molecule's dynamic behavior in solution.
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties and thermodynamic stability of molecules. For a spiroketone like this compound, methods such as Density Functional Theory (DFT) are employed to model its electronic structure. psu.edu The B3LYP functional combined with a basis set like 6-31G(d,p) is a common choice for such investigations, providing a balance between computational cost and accuracy in determining equilibrium structures and energies. psu.edu
These calculations can elucidate key electronic parameters. The distribution of electron density, particularly around the carbonyl group, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, calculations can determine thermodynamic properties such as the standard enthalpy of formation (ΔH°f) and Gibbs free energy (ΔG°), which define the molecule's stability. A newer discipline, termed "Spiro Quantum Chemistry," focuses specifically on the unique electronic features arising from spiroconjugation in such systems. taylorfrancis.com
Table 1: Calculated Electronic and Thermodynamic Properties of this compound Note: The following data are illustrative, based on typical results from DFT B3LYP/6-31G(d,p) calculations for cyclic ketones, as specific experimental or calculated values for this compound are not readily available in the cited literature.
| Property | Calculated Value | Unit | Significance |
|---|---|---|---|
| Energy of HOMO | -6.85 | eV | Relates to electron-donating ability |
| Energy of LUMO | +1.20 | eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 8.05 | eV | Indicator of chemical stability |
| Dipole Moment | 2.95 | Debye | Measures molecular polarity |
Conformational Analysis and Potential Energy Surface Mapping
The non-planar and flexible nature of the five-membered (cyclopentane) and seven-membered (cycloheptane) rings in this compound results in a complex conformational landscape. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states that connect them. This is achieved by mapping the molecule's Potential Energy Surface (PES), which provides critical insights into the relationship between its structure, energy, and dynamic behavior. nih.gov
The cycloheptane ring can adopt several low-energy conformations, such as the twist-chair and chair forms, while the cyclopentane ring typically exists in an envelope or twist conformation. The spiro-fusion of these rings restricts their conformational freedom, leading to a unique set of stable geometries. Computational methods can systematically explore the PES to locate these conformers and calculate their relative energies, providing a statistical distribution of conformations at a given temperature. nih.gov
Table 2: Relative Energies of Plausible Conformations for this compound Note: This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis. The conformer labels (e.g., TC-E for Twist-Chair/Envelope) describe the respective shapes of the cycloheptane and cyclopentane rings.
| Conformer ID | Cycloheptane Conformation | Cyclopentane Conformation | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 (Global Minimum) | Twist-Chair | Envelope | 0.00 |
| 2 | Chair | Twist | 0.85 |
| 3 | Twist-Chair | Twist | 1.10 |
| 4 | Boat | Envelope | 3.50 |
Theoretical Models Explaining Spiro-Effect and Ring Strain Phenomena
Spiro compounds exhibit unique chemical and physical properties due to the presence of a single atom common to two rings. wikipedia.org The geometry imposed by the spiro-center introduces ring strain, especially when small rings are involved. nih.gov This strain arises from deviations from ideal bond angles (angle strain), eclipsing interactions between adjacent atoms (torsional strain), and non-bonded interactions across the rings.
Table 3: Comparison of Geometric Parameters at the Spiro-Center Note: This table contrasts hypothetical optimized geometric data for this compound with a highly strained system like Spiro[2.2]pentane to illustrate the concept of ring strain.
| Parameter | Spiro[2.2]pentane (Highly Strained) | This compound (Moderately Strained) | Ideal sp³ Carbon |
|---|---|---|---|
| Inter-ring C-C-C Angle | ~137° | ~112° | 109.5° |
| Spiro-C to Ring-C Bond Length | ~1.48 Å | ~1.54 Å | ~1.54 Å |
In Silico Studies for Structure-Activity Relationship (SAR) Prediction of Spiro[4.6]undecane Derivatives
In silico methods are invaluable in modern drug discovery for predicting the biological activity of novel compounds and guiding synthetic efforts. For derivatives of this compound, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate molecular structures with a specific biological effect. nih.gov
The process begins with the creation of a virtual library of derivatives by modifying the parent this compound scaffold with various functional groups. For each derivative, a set of molecular descriptors is calculated, quantifying properties like size, shape, hydrophobicity (e.g., logP), and electronic features (e.g., partial charges, dipole moment). mdpi.comnih.gov These descriptors are then used to build a mathematical model that links them to experimentally determined (or predicted) biological activity, such as enzyme inhibition (IC₅₀). researchgate.net Such models allow for the rapid screening of large numbers of virtual compounds to identify candidates with potentially enhanced activity for future synthesis and testing. spirochem.com
Table 4: Hypothetical QSAR Data for this compound Derivatives Note: This table illustrates a sample dataset for a QSAR study. R¹, R², etc., represent substitution positions on the spiroalkane framework. Descriptors and activity are hypothetical.
| Derivative | Substituent (e.g., at R¹) | Molecular Weight ( g/mol ) | ClogP | Predicted Activity (pIC₅₀) |
|---|---|---|---|---|
| 1 | -H (Parent) | 166.26 | 2.80 | 4.5 |
| 2 | -OH | 182.26 | 2.35 | 5.2 |
| 3 | -NH₂ | 181.29 | 2.20 | 5.5 |
| 4 | -F | 184.25 | 2.95 | 4.8 |
| 5 | -CN | 191.27 | 2.60 | 5.9 |
Derivatization and Functionalization Strategies for the Spiro 4.6 Undecane Core
Expansion of Chemical Diversity via Modification of the Spiro[4.6]undecan-6-one Moiety
The carbonyl group of this compound is a key functional handle for a wide array of chemical transformations, enabling the expansion of molecular diversity. Standard ketone chemistry, including reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, can be employed to introduce new carbon-carbon and carbon-heteroatom bonds.
For instance, the synthesis of spiro[4.6]undecane-1,6-dione has been reported, providing a precursor for further derivatization at two distinct positions on the spirocyclic core. Organocatalytic methods have been utilized for the assembly of spiro[4.6]undecanes that incorporate 3-aminopyrrolidine moieties, showcasing the potential for creating complex heterocyclic systems. researchgate.net
Recent research has also focused on the development of novel spiro derivatives for specific applications. For example, structure-based drug design has led to the generation of various spiro scaffolds, such as azetidine-lactams and cyclobutane-lactams, as bioisosteres in the development of potent and reversible enzyme inhibitors. nih.gov These approaches highlight the strategic modification of the spiro core to achieve desired biological activities.
A highly diastereoselective one-pot reaction method has been developed for the synthesis of novel spiro-tetrahydroquinoline derivatives, demonstrating the ability to construct complex polycyclic systems with high stereocontrol. mdpi.com
Table 1: Examples of Derivatization Reactions of this compound
| Reaction Type | Reagents and Conditions | Product Type |
| Aldol Condensation | Aldehyde/Ketone, Base or Acid Catalyst | α,β-Unsaturated Ketone |
| Wittig Reaction | Phosphonium (B103445) Ylide | Alkene |
| Reductive Amination | Amine, Reducing Agent (e.g., NaBH3CN) | Amine |
| Grignard Reaction | Organomagnesium Halide | Tertiary Alcohol |
| Baeyer-Villiger Oxidation | Peroxy Acid (e.g., m-CPBA) | Lactone |
Introduction of Heteroatoms within the Spiro[4.6]undecane Ring Systems (e.g., oxygen, sulfur, nitrogen)
The incorporation of heteroatoms such as oxygen, nitrogen, and sulfur into the spiro[4.6]undecane framework significantly broadens its chemical and biological potential. These heteroatomic spirocycles are prevalent in a vast number of natural products and medicinally important compounds. mdpi.com
Strategies for introducing heteroatoms often involve the use of starting materials already containing the desired heteroatom or the cyclization of functionalized spiro[4.6]undecane precursors. For example, the synthesis of spiro heterocyclic steroids often involves the construction of heterocyclic rings appended to the steroid backbone, with oxygen, nitrogen, and sulfur-containing spirocycles being common. nih.govbeilstein-journals.org
Multicomponent reactions, often assisted by microwave irradiation, have emerged as powerful tools for the efficient assembly of complex spiro heterocycles. semanticscholar.org These methods allow for the rapid generation of molecular diversity from simple starting materials. Cascade reactions, also known as domino reactions, provide another efficient route to spiro heterocycles by forming multiple bonds in a single operation. walshmedicalmedia.com
The synthesis of spiro-oxindoles, which are considered valuable templates for drug design, exemplifies the importance of nitrogen-containing spirocycles. mdpi.com
Synthesis of Spiroketals, Orthoesters, and Orthocarbonates from Spiro[4.6]undecane Precursors
Spiroketals are a prominent structural motif found in a wide variety of biologically active natural products. semanticscholar.org The synthesis of spiroketals, including those with a spiro[4.6]undecane core, is a significant area of research. One versatile strategy involves the use of nitroalkanes as precursors to dihydroxy ketone frameworks, which can then be cyclized to form the spiroketal. nih.gov This approach has been successfully applied to the synthesis of 1,6-dioxaspiro[4.6]undecane systems. nih.gov
The stereocontrolled synthesis of spiroketals is a considerable challenge in organic synthesis. nih.gov Kinetically controlled spirocyclization reactions, such as the glycal epoxide approach, have been developed to provide access to spiroketals independent of their inherent thermodynamic preferences. nih.gov Gold catalysis has also emerged as a valuable tool for the synthesis of spiroketal natural products. rsc.org
Spiro orthoesters and spiro orthocarbonates are another class of compounds that can be derived from spiro[4.6]undecane precursors. These compounds are useful as intermediates in the synthesis of complex organic molecules and have applications in materials science as expanding monomers. researchgate.netgoogle.com The synthesis of spiro orthoesters can be achieved by reacting a lactone with an alkylating agent, followed by treatment with an alkoxide. google.com A one-step synthesis of an oligo(spiro-orthocarbonate) has been reported from the reaction of pentaerythritol and tetraethylorthocarbonate. nih.govberkeley.edu
Table 2: Synthesis of Spiro[4.6]undecane-derived Spiroketals, Orthoesters, and Orthocarbonates
| Compound Class | Synthetic Precursor(s) | Key Reaction Type |
| Spiroketals | Dihydroxy ketones | Intramolecular Ketalization |
| Spiro Orthoesters | Lactones, Diols | Alkylation and Alkoxide Addition |
| Spiro Orthocarbonates | Diols, Tetraethylorthocarbonate | Transesterification |
Construction of Complex Polycyclic Structures Incorporating the Spiro[4.6]undecane Motif
The spiro[4.6]undecane unit can serve as a foundational building block for the construction of more complex, polycyclic architectures. These intricate structures are often found in natural products and possess significant biological activity.
The synthesis of polycyclic spiro lignan natural products, for example, has been achieved through a strategy involving Suzuki coupling and Friedel-Crafts acylation to construct a tricyclic fluorene (B118485) framework, followed by a Grignard reaction and acid-mediated cyclization to form the spiro cyclic ether ring. nih.gov
Fused ring systems are common in natural products like steroids, which typically contain a rigid, semi-flat structure. libretexts.org While not directly spiro[4.6]undecane, the principles of constructing fused and bridged bicyclic systems are relevant to the elaboration of the spiro[4.6]undecane core into more complex polycyclic systems.
The inherent three-dimensionality of the spiro[4.6]undecane motif can be exploited to control the stereochemistry of subsequent ring-forming reactions, leading to the synthesis of complex and well-defined three-dimensional structures.
Applications in Advanced Organic Synthesis and Materials Science Research
Spiro[4.6]undecan-6-one as a Versatile Building Block in Complex Molecular Architecture Synthesis
The spiro[4.6]undecane core is a prominent feature in a class of sesquiterpenes known as spirovetivanes, which possess a spiro[4.5]decane core, a closely related structure. The synthesis of these natural products highlights the strategic importance of forming the central spirocyclic system. Key reactions, such as aldol (B89426) condensations of diketones, are employed to construct the spiro intermediate, demonstrating a foundational approach to building these complex architectures rsc.org. The stereocontrolled synthesis of quaternary carbon centers, like the one at the heart of a spirocycle, is a significant challenge in organic chemistry, making methodologies that efficiently create these structures highly valuable rsc.org.
Organocatalysis has emerged as a powerful tool for accessing spirocyclic systems, including spiro[4.6]undecanes. For instance, the Mannich coupling of cyclic carboxaldehydes provides a concise route to spirocyclic aminolactones, which can then be converted into pharmaceutically relevant spiro[4.6]cyclic 3-aminopyrrolidines researchgate.net. This highlights the role of the spiro-ketone as a precursor to more complex and functionalized spirocyclic derivatives. The inherent three-dimensionality conferred by the spiro center is increasingly sought after in drug discovery to improve biological activity and secure intellectual property rsc.org.
Spiro[4.6]undecane Scaffolds in Medicinal Chemistry Research and Drug Design
Spirocyclic scaffolds are increasingly incorporated into drug candidates and approved medicines due to their unique structural and physicochemical properties. nih.govbldpharm.com The introduction of a spiro center increases the fraction of sp³-hybridized carbons (Fsp³), a molecular characteristic correlated with a higher success rate in clinical development. bldpharm.com This structural feature imparts a distinct three-dimensional character, which can enhance binding affinity to biological targets, improve selectivity, and modulate pharmacokinetic properties like solubility and metabolic stability. bldpharm.comresearchgate.net
The spiro[4.6]undecane scaffold serves as a foundational structure for derivatives exhibiting a range of biological activities. Research into various spiro compounds has demonstrated their potential as therapeutic agents.
Antimicrobial Activity: Spiro compounds have shown significant promise as antimicrobial agents. For example, certain spiro-4H-pyran derivatives have demonstrated good antibacterial effects against Staphylococcus aureus and Streptococcus pyogenes nih.gov. Similarly, diastereomers of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 2 µg/mL nih.govresearchgate.net. The antimicrobial properties are often attributed to the ability of these molecules to disrupt microbial membranes nih.govresearchgate.net.
Anti-inflammatory Activity: Derivatives of spiro compounds have been investigated for their anti-inflammatory properties. A series of spiro thiochromene–oxindole derivatives were synthesized and screened for their ability to inhibit heat-induced Bovine Serum Albumin (BSA) denaturation, a common in vitro assay for anti-inflammatory activity. Several compounds exhibited high efficacy, with inhibition rates up to 95.45% at a concentration of 800 μg/mL, highlighting their potential as anti-inflammatory leads nih.gov.
Anticancer Activity: The anticancer potential of spiro compounds is an active area of research nih.gov. In one study, a novel 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione, a compound structurally related to the spiro[4.6]undecane system, was synthesized and showed a promising anti-cancer effect on liver cancer cells dergipark.org.trdergipark.org.tr. Other studies on different spiroheterocyclic systems have identified compounds with significant cytotoxic effects against various human cancer cell lines, including breast, lung, prostate, and colon cancer. nih.govresearchgate.net For instance, spiro-pyrrolopyridazine derivative SPP10 was highly cytotoxic to breast (MCF-7), lung (H69AR), and prostate (PC-3) cancer cells with low IC₅₀ values, while showing selective impact on non-tumorigenic cells nih.gov.
| Spiro Scaffold Class | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones | Antimicrobial | Significant activity against Gram-positive and Gram-negative bacteria (MIC down to 2 µg/mL). | nih.govresearchgate.net |
| Spiro Thiochromene–Oxindoles | Anti-inflammatory | Up to 95.45% inhibition of BSA denaturation, indicating strong anti-inflammatory potential. | nih.gov |
| Spiro[5.5]undecane-1,5,9-trione Derivatives | Anticancer | Promising cytotoxic effects against liver cancer cells (SK-Hep1). | dergipark.org.tr |
| Spiro-pyrrolopyridazine Derivatives | Anticancer | Potent and selective cytotoxicity against breast, lung, and prostate cancer cell lines. | nih.gov |
The unique geometry of spiro-undecane systems makes them attractive scaffolds for targeting specific enzymes. A notable example is the development of inhibitors for Human Immunodeficiency Virus (HIV) integrase, an essential enzyme for viral replication nih.govharvard.edu.
A study focused on the synthesis of 2,4-dioxaspiro[5.5]undecane and 2,4-dioxaspiro[5.5]undec-8-ene derivatives, which are structurally analogous to the spiro[4.6]undecane system. Several of these compounds were found to inhibit both the 3'-processing and strand transfer reactions catalyzed by HIV integrase nih.gov. Structure-activity relationship (SAR) studies indicated that an undecane (B72203) core featuring at least one furan (B31954) moiety was beneficial for inhibitory activity nih.gov. Further experiments showed that these spiro-undecane derivatives inhibit the preformed integrase-DNA complex without affecting the initial binding of the enzyme to DNA nih.gov. This research identifies the spiro-undecane framework as a novel chemotype for the design of therapeutically relevant HIV integrase inhibitors nih.gov.
| Compound Class | Target | Mechanism of Action | Significance | Reference |
|---|---|---|---|---|
| 2,4-dioxaspiro[5.5]undecane(ene) derivatives | HIV Integrase | Inhibits both 3'-processing and strand transfer reactions. Acts on the preformed IN-DNA complex. | Represents a novel chemotype for HIV integrase inhibitor design. | nih.gov |
Development of Novel Materials and Functional Polymers
Beyond medicinal chemistry, spiro compounds are integral to the development of advanced materials, particularly functional polymers with unique physical properties.
Molecular switches are receptors designed to undergo a conformational change upon binding to a specific target, resulting in a measurable signal nih.gov. This mechanism enables the creation of highly specific, reversible, and continuous sensors nih.gov. The conformational rigidity and well-defined three-dimensional structure of spiro scaffolds make them intriguing candidates for inclusion in such systems. While direct application of this compound in this area is not extensively documented, related spiro structures have been used in sensor development. For example, microporous networks based on spirosilabifluorene have been shown to exhibit fluorescence that is quenched in the presence of nitroaromatics, demonstrating their utility as chemical sensors researchgate.net. The fixed spatial orientation of substituents on a spiro core could be exploited to create binding pockets that change conformation upon guest binding, a key principle of molecular switch design.
One of the most significant applications of spiro-undecane systems in materials science is in the field of "expanding monomers." Most conventional monomers undergo significant volume shrinkage during polymerization, which can cause stress, microfractures, and poor adhesion in applications like dental fillings and high-precision composites. Spiro orthoesters (SOEs) and spiro orthocarbonates (SOCs), particularly those based on the 1,5,7,11-tetraoxaspiro[5.5]undecane system, exhibit near-zero shrinkage or even slight volume expansion upon polymerization researchgate.netdtic.mil.
This unusual property arises from a double ring-opening mechanism. For every one new bond formed in the polymer backbone, two bonds are broken in the monomer, counteracting the typical densification that causes shrinkage researchgate.net. The polymerization is typically initiated cationically using Lewis acids like boron trifluoride etherate colab.wsencyclopedia.pub. The resulting polymers are often alternating copolymers containing ether and carbonate linkages colab.wsresearchgate.net. The degree of expansion or shrinkage can be tuned by modifying the substituents on the spiro ring system and by controlling the polymerization conditions researchgate.netscispace.com. This characteristic makes spiro-orthocarbonate and spiro-orthoester derivatives of undecane highly valuable for developing high-performance materials where dimensional stability is critical.
Potential in Electron-Transporting Materials
Research into the application of specific spiro compounds for advanced organic electronics has revealed the significant impact of molecular architecture on material properties. The core principle of the "spiro concept" involves linking two π-conjugated systems through a single sp3-hybridized carbon atom. This unique three-dimensional and rigid structure can lead to high thermal and morphological stability, which are crucial for the longevity and performance of electronic devices.
While the broader class of spiro-linked molecules is actively investigated for its potential in both hole-transporting and electron-transporting layers, a review of current scientific literature indicates a lack of specific research into this compound for electron-transporting applications. The focus in the field has largely been on spiro compounds with extended π-systems, such as derivatives of fluorene (B118485) or other aromatic structures, which are designed to facilitate charge transport.
For instance, spiro-linked versions of electron-deficient compounds like 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) have been synthesized to improve morphological stability while retaining the inherent electron-transporting properties of the parent molecule. More recent research has also explored novel π-extended spiro core-based nonfullerene molecules as efficient electron-transporting materials in devices like perovskite solar cells.
However, there is no available data or detailed research findings on the electronic properties, such as electron mobility or energy levels (LUMO/HOMO), for this compound. Consequently, its potential and performance characteristics as an electron-transporting material have not been documented. The synthesis of spiro compounds for use in organic electronics typically involves creating structures with specific functionalities to manage charge carriers, a design principle not inherently present in the basic this compound structure.
Due to the absence of published research in this specific area, a data table detailing the electron-transporting properties of this compound cannot be provided.
Comparative Analysis with Analogous Spirocyclic Systems
Structural and Electronic Comparisons with Spiro[4.5]decane and Spiro[5.5]undecane Systems
The structure of a spiro compound is significantly influenced by the size of its constituent rings. Comparing Spiro[4.6]undecan-6-one to its analogues, Spiro[4.5]decane (a cyclopentane (B165970) and cyclohexane (B81311) fusion) and Spiro[5.5]undecane (two cyclohexane rings), highlights these differences. The central spiro carbon atom, being sp³-hybridized, links the two rings in an orthogonal relationship.
The electronic environment of these spirocycles is primarily dictated by their carbocyclic nature. The introduction of a carbonyl group in this compound introduces polarity and a site for nucleophilic attack, which is absent in the simple alkane analogues.
Spiro[4.5]decane: This system combines a five-membered ring and a six-membered ring. The cyclopentane ring exists in a flexible envelope or twist conformation to minimize angle strain. The cyclohexane ring typically adopts a stable chair conformation.
Spiro[5.5]undecane: Comprising two six-membered rings, this molecule can exist in conformations where both rings are in the stable chair form researchgate.net. This arrangement minimizes both angle and torsional strain, rendering it a relatively stable spirocycle.
The reactivity of these compounds is linked to their inherent strain. An increase in ring strain generally leads to higher reactivity as the molecule seeks to relieve this strain. For instance, the greater s-character in the C-C bonds of more strained rings can affect their chemical behavior masterorganicchemistry.com.
Ring strain in cycloalkanes is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (steric interactions across the ring). The heat of combustion per CH₂ group is a common measure used to quantify ring strain masterorganicchemistry.com.
Cyclopentane Ring (in Spiro[4.5]decane and this compound): Experiences moderate ring strain due to a combination of angle and torsional strain. It adopts non-planar conformations (envelope or twist) to relieve some of this strain.
Cyclohexane Ring (in Spiro[4.5]decane and Spiro[5.5]undecane): Is virtually strain-free in the chair conformation, which has ideal bond angles and staggered hydrogens.
Cycloheptanone (B156872) Ring (in this compound): Possesses significant strain due to the difficulty of achieving ideal bond angles and avoiding torsional strain simultaneously. It has a higher degree of conformational flexibility compared to the six-membered ring.
The following interactive table provides a comparative overview of the conformational preferences and estimated strain energies for the constituent rings.
| Spirocyclic System | Ring 1 (Size) | Ring 1 Conformation | Ring 2 (Size) | Ring 2 Conformation | Estimated Total Strain (kcal/mol) |
| Spiro[4.5]decane | Cyclopentane (5) | Envelope/Twist | Cyclohexane (6) | Chair | ~6.5 |
| Spiro[5.5]undecane | Cyclohexane (6) | Chair | Cyclohexane (6) | Chair | ~0-2 |
| This compound | Cyclopentane (5) | Envelope/Twist | Cycloheptanone (7) | Twisted-Chair/Boat | >12 |
Note: Strain energies are approximate values for the parent cycloalkanes and may be altered by the spiro fusion and substitution.
Distinction from Spirocyclic Compounds with Varying Heteroatom Inclusion (e.g., dioxaspiro, dithiaspiro, azaspiro)
The introduction of heteroatoms such as oxygen (dioxaspiro), sulfur (dithiaspiro), or nitrogen (azaspiro) into the spirocyclic framework dramatically alters the compound's properties compared to the purely carbocyclic this compound.
Electronic Effects: Heteroatoms are more electronegative than carbon, which induces polarity in the C-X bonds (where X is O, N, or S). This alters the electron distribution throughout the ring. The presence of lone pairs of electrons on the heteroatoms can also lead to specific stereoelectronic effects, such as the anomeric effect, which influences conformational stability youtube.com. The anomeric effect is particularly significant in dioxaspiro compounds like 1,7-dioxaspiro[5.5]undecane rsc.org.
Reactivity and Intermolecular Interactions: The lone pairs on heteroatoms can act as nucleophilic or basic sites, and in the case of N-H in azaspiro compounds, as a hydrogen bond donor. This introduces reactivity patterns not seen in carbocyclic spiro compounds. For instance, oxygen atoms in dioxaspiro compounds can participate in hydrogen bonding rsc.org. Azaspiro compounds, containing nitrogen, often exhibit basicity and can be protonated or alkylated at the nitrogen atom.
The following table summarizes the key distinctions between this compound and its heteroatom-containing analogues.
| Feature | This compound | Dioxaspiro Analogue | Dithiaspiro Analogue | Azaspiro Analogue |
| Ring Atoms | Carbon, Oxygen (carbonyl) | Carbon, Oxygen | Carbon, Sulfur | Carbon, Nitrogen |
| Polarity | Polar at C=O | High C-O bond polarity | Moderate C-S bond polarity | High C-N bond polarity |
| Lone Pairs | On carbonyl oxygen | On ether oxygens | On sulfur atoms | On nitrogen atom |
| Hydrogen Bonding | Acceptor at C=O | Acceptor | Weak acceptor | Acceptor and/or Donor (if N-H) |
| Key Stereoelectronic Effects | None specific | Anomeric effect | - | - |
| Typical Reactivity Site | Carbonyl carbon (electrophilic) | Lone pairs on oxygen (nucleophilic/basic) | Lone pairs on sulfur (nucleophilic) | Lone pair on nitrogen (nucleophilic/basic) |
Future Directions and Emerging Research Avenues for Spiro 4.6 Undecan 6 One
Development of Highly Efficient and Sustainable Synthetic Routes to Spiro[4.6]undecan-6-one
The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. ejcmpr.comnih.gov Future efforts in the synthesis of this compound are expected to align with these principles, moving away from traditional methods that may involve harsh reagents and generate significant waste.
Key research avenues include:
Telescoped Flow Processes: The implementation of telescoped flow processes, which combine multiple reaction steps into a single, continuous operation, offers substantial benefits. rsc.orgresearchgate.net This approach can lead to significant cost savings, increased throughput, and a reduction in the process mass intensity (PMI) by minimizing the need for intermediate purification and reducing solvent usage. rsc.org For instance, a flow process could be envisioned that combines a ring-closing metathesis followed by a hydrogenation step using a single catalyst. rsc.org
Biocatalysis: The use of enzymes in organic synthesis, or biocatalysis, provides a highly selective and environmentally benign alternative to traditional chemical catalysts. nih.gov Future research could explore enzymatic pathways for the key bond-forming reactions in the synthesis of this compound, potentially leading to higher enantioselectivity and reduced environmental impact.
Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Spiroketones
| Feature | Traditional Batch Synthesis | Sustainable Flow Synthesis |
| Solvent Usage | High | Significantly Reduced |
| Energy Consumption | High | Reduced |
| Waste Generation | High (High PMI) | Minimized (Low PMI) |
| Process Control | Limited | Precise |
| Scalability | Challenging | Readily Scalable |
| Safety | Potential Hazards | Improved Safety |
Exploration of Novel Catalytic Systems and Methodologies for Spiro[4.6]undecane Derivatization
The functionalization of the spiro[4.6]undecane core is essential for tuning its physicochemical properties and exploring its potential in various applications. tandfonline.com The development of novel catalytic systems will be instrumental in achieving selective and efficient derivatization.
Emerging areas of focus include:
C-H Activation: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds. rsc.orgresearchgate.net This strategy offers a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized substrates. Future research will likely focus on developing catalysts that can selectively activate specific C-H bonds within the this compound framework, allowing for the introduction of a wide range of functional groups. nih.govrsc.org
Organocatalysis: Organocatalysis, which utilizes small organic molecules as catalysts, has gained prominence as a sustainable and versatile synthetic tool. oaepublish.com The development of new organocatalytic cascade reactions could enable the enantioselective synthesis of complex spiro[4.6]undecane derivatives with multiple stereocenters.
Photocatalysis: The use of light to drive chemical reactions, known as photocatalysis, offers a green and efficient method for organic synthesis. nih.gov Exploring photocatalytic transformations for the derivatization of this compound could open up new avenues for creating novel molecular architectures.
Advanced Computational Predictions of Reactivity and Conformation for this compound Analogues
Computational chemistry plays a pivotal role in modern drug discovery and materials science by providing insights into molecular structure, properties, and reactivity. nih.govarxiv.org For this compound and its analogues, computational methods can accelerate the design and discovery process.
Future research will likely involve:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, conformational preferences, and reactivity of this compound and its derivatives. researchgate.netnih.gov This can help in understanding reaction mechanisms and predicting the stereoselectivity of various transformations. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: By developing QSAR and QSPR models, it is possible to predict the biological activity and physicochemical properties of novel this compound analogues before their synthesis. researchgate.net This predictive capability can significantly reduce the time and resources required for lead optimization.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound analogues interact with biological targets or self-assemble in solution. nih.gov This information is crucial for understanding their mechanism of action and for designing molecules with improved pharmacokinetic properties.
Table 2: Application of Computational Methods in this compound Research
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reaction mechanisms. | Molecular geometry, vibrational frequencies, reaction energies, stereoselectivity. |
| QSAR/QSPR | Prediction of biological activity and physicochemical properties. | Potency, selectivity, solubility, lipophilicity. |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions. | Binding affinity, conformational changes, diffusion rates. |
Design of Next-Generation Spiro[4.6]undecane-Based Scaffolds for Targeted Academic Applications
The inherent three-dimensionality of the spiro[4.6]undecane scaffold makes it an attractive starting point for the design of novel molecular frameworks for various academic and therapeutic applications. wesleyan.edunih.gov
Future design strategies will likely focus on:
Fragment-Based Drug Design (FBDD): FBDD is a powerful approach for the discovery of lead compounds by identifying small molecular fragments that bind to a biological target. nih.govnih.gov The this compound core can serve as a novel 3D fragment for screening against a variety of protein targets.
Privileged Scaffolds: Spirocyclic systems are increasingly recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with multiple biological targets. unife.it Research will continue to explore the potential of the spiro[4.6]undecane framework as a basis for the development of libraries of compounds with diverse biological activities.
Bioisosteric Replacement: The spiro[4.6]undecane moiety can be used as a bioisostere to replace existing planar or less rigid structures in known bioactive molecules. nih.gov This can lead to improvements in potency, selectivity, and pharmacokinetic properties. tandfonline.com The unique conformational constraints imposed by the spirocyclic core can lead to more specific interactions with biological targets. nih.gov
Q & A
Q. Q1. What are the primary synthetic routes for Spiro[4.6]undecan-6-one, and how can their efficiency be validated experimentally?
Answer: this compound is synthesized via α-iodocycloalkanone cyclization or Pinacol rearrangement. For example, α-iodovinyl derivatives undergo atom-transfer cyclization under controlled conditions to form spirocyclic ketones . Efficiency is validated through reaction yield optimization (e.g., varying temperature, catalyst loading) and characterization via -NMR, -NMR, and mass spectrometry (MS) to confirm structural integrity . Comparative analysis of alternative pathways (e.g., acid-catalyzed vs. thermal rearrangement) is critical for reproducibility.
Q. Q2. How should researchers approach the characterization of this compound’s stability under varying pH and temperature conditions?
Answer: Stability studies require systematic design:
- Experimental Design: Use accelerated degradation tests (e.g., 40–80°C, pH 1–13) with HPLC or GC-MS to monitor decomposition products.
- Data Interpretation: Apply Arrhenius kinetics to extrapolate shelf-life predictions. For example, concentrated sulfuric acid promotes dehydration in this compound, yielding dienes, while dilute acid favors rearrangement .
- Controls: Include inert atmosphere conditions to isolate oxidative vs. hydrolytic degradation pathways.
Advanced Research Questions
Q. Q3. How do reaction conditions (e.g., acid concentration, temperature) influence the selectivity of this compound formation in Pinacol rearrangements?
Answer: In Pinacol rearrangements, selectivity depends on carbocation stability and reaction kinetics:
- Low Temperature (0°C): Favors cyclopentyl carbocation intermediates, leading to this compound as the major product.
- High Temperature (97°C): Stabilizes cyclohexyl carbocations, producing Spiro[5.5]undecan-1-one .
- Acid Concentration: Concentrated drives rearrangement, while dilute acid promotes competing dehydration. Computational studies (DFT) can model transition states to rationalize selectivity .
Q. Q4. What methodologies resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?
Answer: Contradictions arise from conformational flexibility or solvent effects. Strategies include:
- Dynamic NMR: Detect slow conformational exchanges causing peak splitting.
- Solvent Screening: Compare -NMR in CDCl, DMSO-d, and acetone-d to identify solvent-dependent shifts.
- X-ray Crystallography: Resolve ambiguities by correlating solid-state structures with solution-phase data .
Q. Q5. How can computational modeling (e.g., DFT, MD) predict this compound’s reactivity in novel synthetic applications?
Answer:
- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to map electron density and frontier molecular orbitals, predicting nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Simulate solvent interactions to assess steric hindrance in cyclization steps.
- Validation: Compare computed IR spectra and -NMR shifts with experimental data to refine models .
Methodological and Analytical Questions
Q. Q6. What statistical frameworks are appropriate for analyzing contradictory bioactivity data in this compound derivatives?
Answer:
- Hypothesis Testing: Use ANOVA or Kruskal-Wallis tests to compare bioactivity across synthetic batches.
- Multivariate Analysis: Apply PCA or PLS regression to identify variables (e.g., purity, substituent electronegativity) influencing activity.
- Outlier Detection: Leverage Grubbs’ test to exclude anomalous data points .
Q. Q7. How should researchers design a literature review to identify gaps in this compound’s mechanistic studies?
Answer:
- Database Selection: Prioritize SciFinder, Reaxys, and PubMed, filtering for "spirocyclic ketones" and "rearrangement mechanisms."
- Taxonomy: Categorize studies by reaction type (e.g., acid-catalyzed, photochemical) and analytical methods.
- Gap Analysis: Flag understudied areas (e.g., enantioselective synthesis) for hypothesis generation .
Q. Q8. What protocols ensure reproducibility in scaling up this compound synthesis from lab to pilot plant?
Answer:
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time monitoring.
- Design of Experiments (DoE): Use response surface methodology to optimize parameters (e.g., mixing rate, cooling gradients).
- Batch Records: Document deviations (e.g., impurity profiles) for root-cause analysis .
Data Integrity and Reporting
Q. Q9. How can researchers mitigate bias when interpreting this compound’s spectroscopic data?
Answer:
- Blinded Analysis: Assign independent teams to interpret NMR/MS data without prior knowledge of expected outcomes.
- Triangulation: Cross-validate results using multiple techniques (e.g., IR for functional groups, X-ray for crystallinity).
- Peer Review: Pre-publish datasets in repositories like Zenodo for community validation .
Q. Q10. What ethical frameworks apply to reporting negative results in this compound research?
Answer:
- FAIR Principles: Ensure negative data are Findable, Accessible, Interoperable, and Reusable.
- Pre-registration: Document hypotheses and methods on platforms like Open Science Framework to reduce publication bias.
- Transparency: Disclose all experimental conditions, including failed attempts, in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
